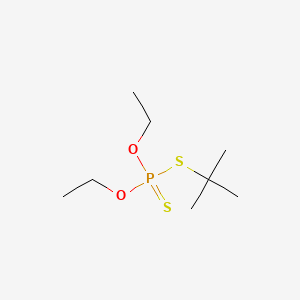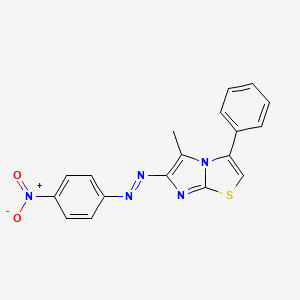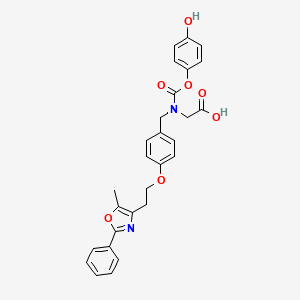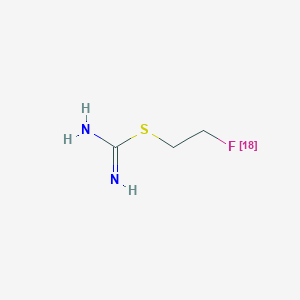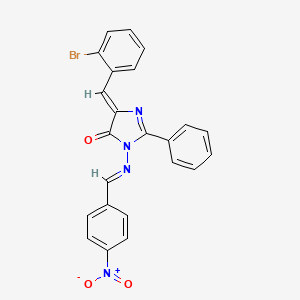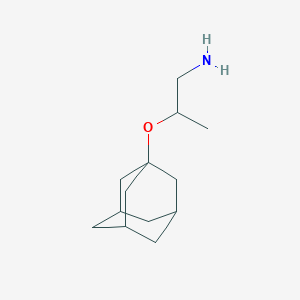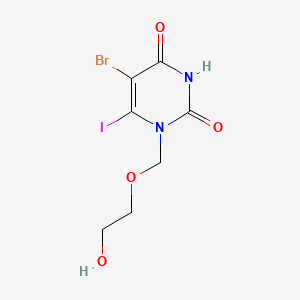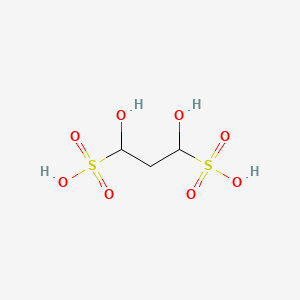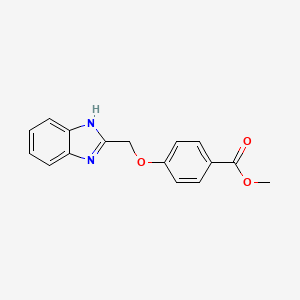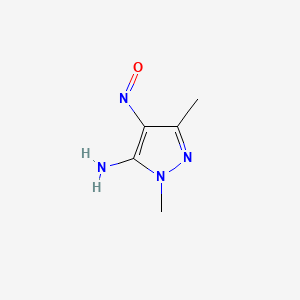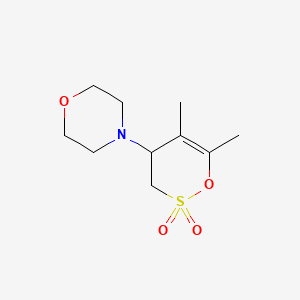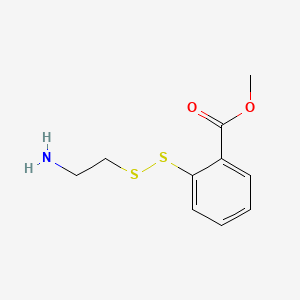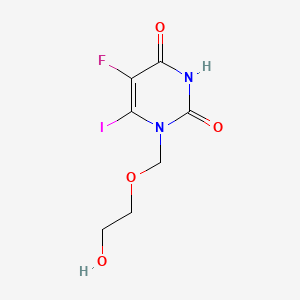
5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorouridine (5-FL-HEIU) is a fluorinated nucleoside analog derived from 5-fluorouracil. It is primarily known for its role as an antineoplastic agent, meaning it is used in the treatment of cancer. 5-Fluorouridine incorporates into RNA and inhibits RNA processing and function, leading to cell death. This compound has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluorouridine typically involves the fluorination of uridine. One common method includes the reaction of uridine with fluorine gas or a fluorinating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 5-fluorouridine often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorouridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom, altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-fluorouracil, while substitution reactions can produce various fluorinated derivatives .
Applications De Recherche Scientifique
5-Fluorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Researchers use it to investigate RNA processing and function.
Medicine: It is a key component in cancer research, particularly in studying its effects on tumor cells and its potential as a chemotherapeutic agent.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
5-Fluorouridine exerts its effects by incorporating into RNA, disrupting RNA processing and function. This leads to the inhibition of protein synthesis and induces apoptosis in rapidly dividing cells, such as cancer cells. The compound targets several molecular pathways, including the inhibition of thymidylate synthase, which is crucial for DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A precursor to 5-fluorouridine, widely used in cancer therapy.
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil in the body.
Tegafur: Another prodrug of 5-fluorouracil used in combination therapies
Uniqueness
5-Fluorouridine is unique due to its direct incorporation into RNA, which distinguishes it from other fluorinated nucleosides that primarily target DNA synthesis. This unique mechanism makes it particularly effective in disrupting RNA function and inducing apoptosis in cancer cells .
Propriétés
Numéro CAS |
121749-85-7 |
|---|---|
Formule moléculaire |
C7H8FIN2O4 |
Poids moléculaire |
330.05 g/mol |
Nom IUPAC |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8FIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14) |
Clé InChI |
JXSOXSXDGTWMSM-UHFFFAOYSA-N |
SMILES canonique |
C(COCN1C(=C(C(=O)NC1=O)F)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


